(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
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Overview
Description
(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrrolo[2,3-b]pyridine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can lead to the formation of the pyrrolo[2,3-b]pyridine ring system. Subsequent functionalization steps, such as methylation and phenylation, can be carried out to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted products depending on the electrophile used.
Scientific Research Applications
(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolopyrazines: Another class of heterocyclic compounds with similar structural features and applications.
Uniqueness
What sets (4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine apart is its specific substitution pattern, which can lead to unique biological activities and potential therapeutic applications. Its ability to interact with a diverse range of molecular targets makes it a valuable compound for scientific research and drug development .
Properties
Molecular Formula |
C15H15N3 |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
(4-methyl-1-phenylpyrrolo[2,3-b]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C15H15N3/c1-11-7-8-17-15-14(11)12(9-16)10-18(15)13-5-3-2-4-6-13/h2-8,10H,9,16H2,1H3 |
InChI Key |
WPRIQEOYVWJXGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CN(C2=NC=C1)C3=CC=CC=C3)CN |
Origin of Product |
United States |
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